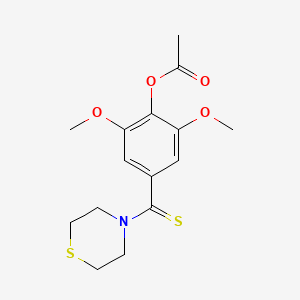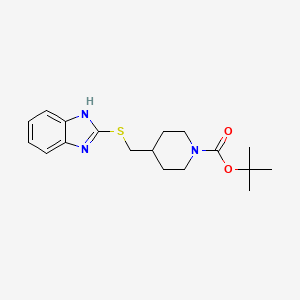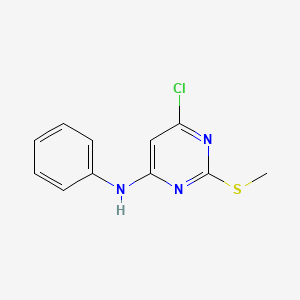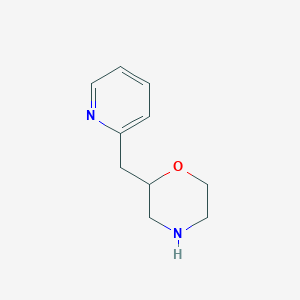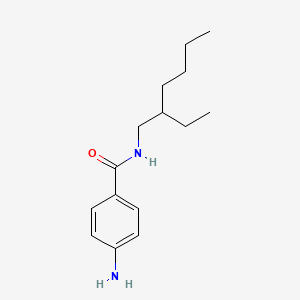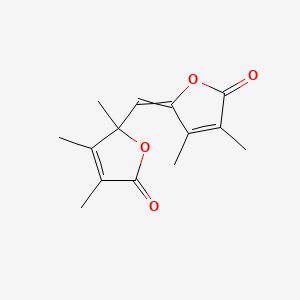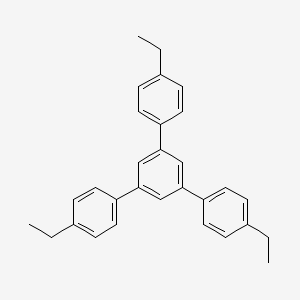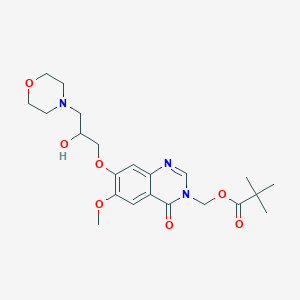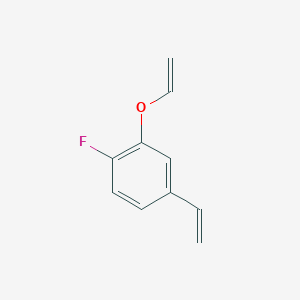
2-Propenal, 3-(1H-benzimidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-(1H-benzimidazol-1-yl)- is an organic compound with the molecular formula C10H8N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines the properties of both propenal and benzimidazole, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(1H-benzimidazol-1-yl)- typically involves the reaction of benzimidazole with propenal under specific conditions. One common method is the condensation reaction between benzimidazole and acrolein (propenal) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-(1H-benzimidazol-1-yl)- can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and more efficient catalysts to increase the yield and purity of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-(1H-benzimidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines. Substitution reactions can result in various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-Propenal, 3-(1H-benzimidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-(1H-benzimidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Propenal, 3-(1H-benzimidazol-1-yl)- can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the propenal group.
2-Propenal, 3-(1H-imidazol-1-yl)-: A similar compound where the benzimidazole ring is replaced by an imidazole ring.
2-Propenal, 3-(1H-pyrimidin-1-yl)-: Another similar compound with a pyrimidine ring instead of benzimidazole.
The uniqueness of 2-Propenal, 3-(1H-benzimidazol-1-yl)- lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-8H |
Clé InChI |
JRQRDALOVBXOFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


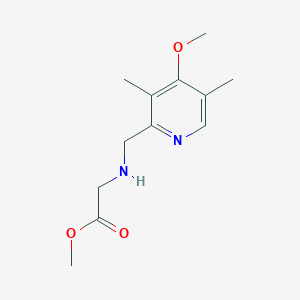
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

